

Molecular structure and properties of Cadisegliatin

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Compound of Interest

Compound Name: *Cadisegliatin*

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An In-depth Technical Guide to **Cadisegliatin**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cadisegliatin (formerly TTP399) is a novel, orally administered, liver-selective glucokinase (GK) activator under investigation as a first-in-class adjunctive therapy to insulin for Type 1 Diabetes (T1D).[1][2] Developed by vTv Therapeutics, it aims to improve glycemic control by enhancing the liver's natural glucose regulation mechanisms, independent of insulin secretion. [1][3] This document provides a comprehensive overview of **Cadisegliatin**'s molecular structure, physicochemical properties, mechanism of action, and clinical development, presenting key data and experimental methodologies.

Molecular Structure and Physicochemical Properties

Cadisegliatin is a small molecule belonging to the thiazole class.[4] Its structure has been elucidated and its key properties are summarized below.

Chemical Identity

A summary of the molecular identifiers for **Cadisegliatin** is presented in Table 1.

Identifier	Value
IUPAC Name	[(2-{[Cyclohexyl(trans-4-propoxycyclohexyl)carbamoyl]amino}-1,3-thiazol-5-yl)sulfanyl]acetic acid
Chemical Formula	C ₂₁ H ₃₃ N ₃ O ₄ S ₂
CAS Number	859525-02-3
Synonyms	TTP399, TTP-399

Physicochemical Data

Key physicochemical properties of **Cadisegliatin** are detailed in Table 2.

Property	Value
Molar Mass	455.63 g/mol
Molecular Weight	455.6 g/mol
Form	Oral pill

Mechanism of Action

Cadisegliatin is a liver-selective glucokinase (GK) activator. Glucokinase is a pivotal enzyme in glucose homeostasis, acting as a glucose sensor in hepatocytes and pancreatic β -cells.

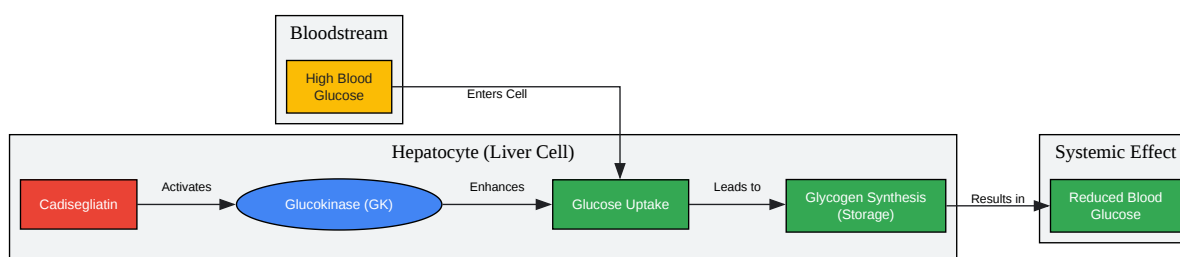
In individuals with Type 1 Diabetes, insulin signaling to the liver is impaired. Normally, insulin secreted by the pancreas travels through the portal vein to the liver, where it stimulates the synthesis and activity of glucokinase. This process promotes the liver's uptake of glucose from the bloodstream and its storage as glycogen. With insufficient insulin signaling, glucokinase levels and activity decrease, impairing the liver's ability to manage blood glucose.

Cadisegliatin works by binding to an allosteric site on the glucokinase enzyme, enhancing its activity. This activation is independent of insulin, restoring the liver's capacity to take up and store glucose when blood sugar levels are high. This mechanism helps to lower hyperglycemia.

Conversely, when blood sugar is low, the activated glucokinase allows the liver to release stored glucose, potentially reducing the risk of hypoglycemia.

Signaling Pathway

The signaling pathway initiated by **Cadisegliatin** in hepatocytes is depicted below.



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Cadisegliatin's mechanism of action in the liver.

Clinical Development and Efficacy

Cadisegliatin has been evaluated in multiple clinical trials, primarily as an adjunctive therapy for Type 1 Diabetes, and has also been studied in Type 2 Diabetes. It has received Breakthrough Therapy designation from the U.S. FDA.

Clinical Trial Data

Data from key clinical studies are summarized in Table 3.

Trial Phase	Key Finding	Dosage	Result
Phase 2 (SimpliciT1)	Reduction in hypoglycemic events in T1D patients.	Not specified	40% reduction in severe hypoglycemic events compared to placebo.
Phase 2 (T1D)	Reduction in symptomatic episodes.	Not specified	50% fewer symptomatic episodes with no ketoacidosis.
Phase 3 (CATT1)	Incidence of hypoglycemia in T1D patients.	800 mg (once or twice daily)	Topline data expected in the second half of 2026.

To date, **Cadisegliatin** has been studied in nearly 600 participants and has been well-tolerated for up to six months of treatment.

Regulatory Status

In July 2024, the FDA placed a clinical hold on the Phase 3 CATT1 trial due to the discovery of an unresolvable chromatographic signal in a human absorption, distribution, metabolism, and excretion (ADME) study. The hold was lifted in March 2025 after vTv Therapeutics demonstrated that the signal was an "experimental artifact".

Experimental Protocols

The ongoing Phase 3 CATT1 trial is a key study evaluating the efficacy and safety of **Cadisegliatin**.

CATT1 Phase 3 Trial Design

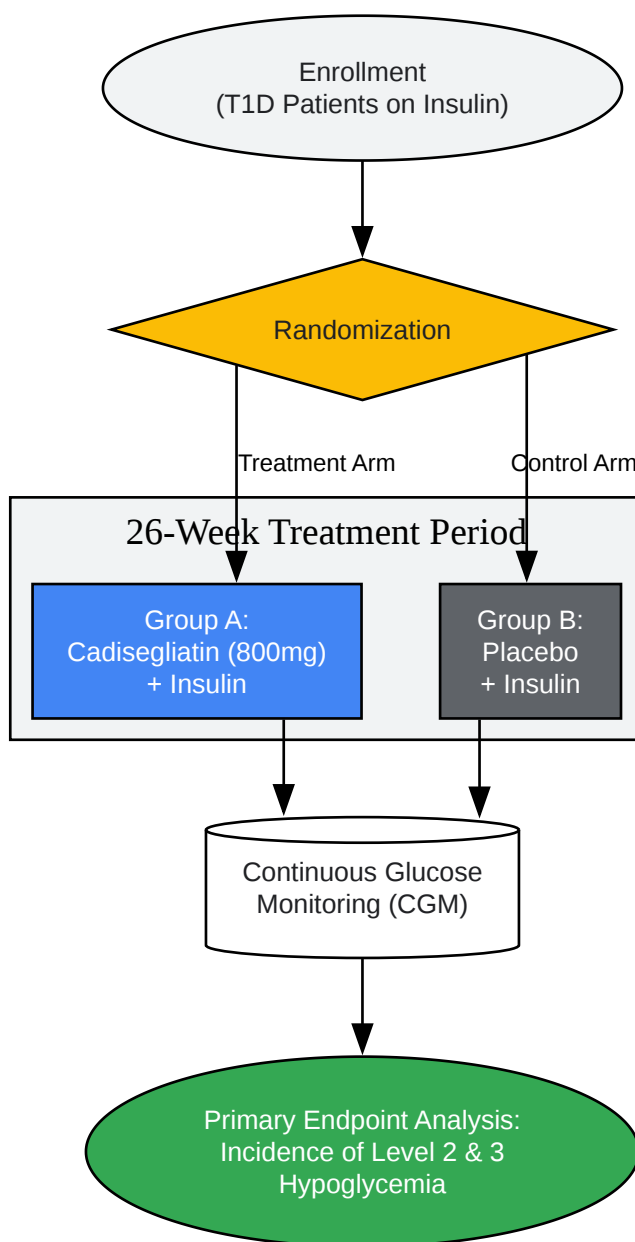
The CATT1 trial is designed to assess **Cadisegliatin** as an adjunctive therapy to insulin in adults with Type 1 Diabetes.

- Objective: To evaluate if **Cadisegliatin** can reduce the incidence of moderate to severe hypoglycemia.

- **Participants:** Approximately 150 patients with T1D, using either multiple daily insulin injections or continuous subcutaneous insulin infusion.
- **Design:** Participants are randomly assigned to receive either **Cadisegliatin** (800 mg once or twice daily) or a placebo for a duration of 26 weeks (6 months), while continuing their insulin therapy.
- **Primary Endpoint:** The incidence of Level 2 (clinically significant) and Level 3 (severe) hypoglycemic events.
- **Monitoring:** All participants are provided with continuous glucose monitors (CGM) to assess the clinical endpoint.

Experimental Workflow

The general workflow for a participant in the CATT1 clinical trial is outlined below.



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Workflow for the CATT1 Phase 3 clinical trial.

Conclusion

Cadisegliatin represents a promising development in the management of Type 1 Diabetes. Its unique, liver-selective mechanism of activating glucokinase offers a novel, insulin-independent pathway to improve glycemic control and potentially reduce the risk of hypoglycemia. Clinical data so far have been encouraging, demonstrating a favorable safety profile and significant reductions in hypoglycemic events. The ongoing Phase 3 CATT1 trial will be crucial in further

establishing its efficacy and safety as the first potential oral adjunctive therapy for individuals with Type 1 Diabetes.

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References

- 1. benchchem.com [benchchem.com]
- 2. vTv Therapeutics Announces First Study Participant Randomized in CATT1 Phase 3 Trial of Cadisegliatin in Type 1 Diabetes | vTv Therapeutics Inc. [ir.vtvtherapeutics.com]
- 3. bdsn.de [bdsn.de]
- 4. Cadisegliatin - vTv Therapeutics - AdisInsight [adisinsight.springer.com]
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